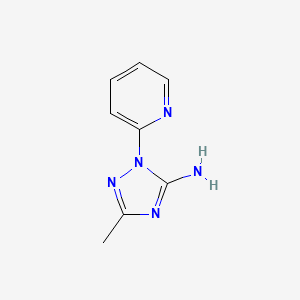![molecular formula C6H11NO4 B13464086 Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is a chemical compound with the molecular formula C6H11NO4. It is a derivative of glycine, an amino acid, and is characterized by the presence of a methyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves similar steps but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine and methanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of amino acid metabolism and protein synthesis.
Medicine: As a potential therapeutic agent due to its structural similarity to glycine.
Industry: In the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glycine, which is an important neurotransmitter and a building block for proteins. The compound may also interact with enzymes involved in amino acid metabolism, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Glycine: The parent amino acid from which Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is derived.
Alanine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester: A similar compound with an alanine backbone instead of glycine.
Serine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester: Another similar compound with a serine backbone.
Uniqueness
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is unique due to its specific structure, which combines the properties of glycine with the reactivity of an ester group. This makes it a versatile compound for various chemical reactions and research applications.
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl 2-[[(2R)-2-hydroxypropanoyl]amino]acetate |
InChI |
InChI=1S/C6H11NO4/c1-4(8)6(10)7-3-5(9)11-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m1/s1 |
InChI Key |
UVXPEBUDYTWIPG-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)OC)O |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


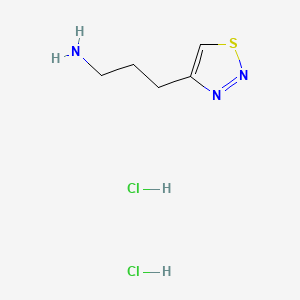
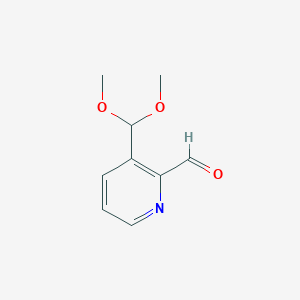

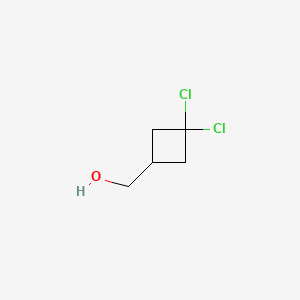
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
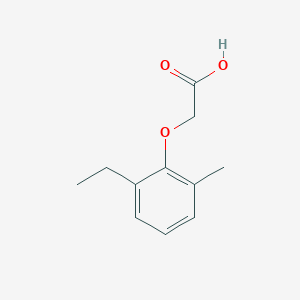
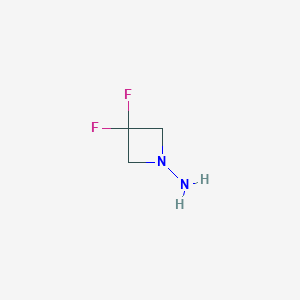

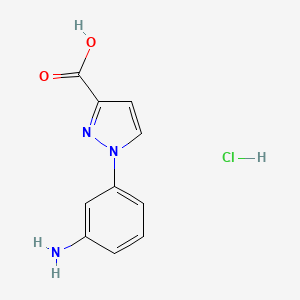
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
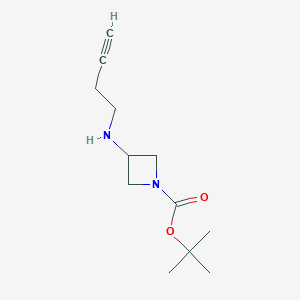
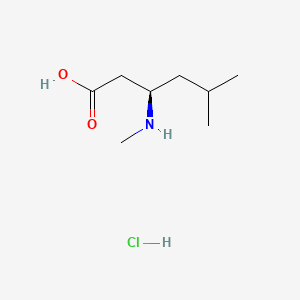
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
